2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide
CAS No.: 893631-60-2
Cat. No.: VC21521838
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24g/mol
* For research use only. Not for human or veterinary use.
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide - 893631-60-2](/images/no_structure.jpg)
Specification
CAS No. | 893631-60-2 |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24g/mol |
IUPAC Name | 2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide |
Standard InChI | InChI=1S/C11H13N3O2/c1-16-7-11-13-8-4-2-3-5-9(8)14(11)6-10(12)15/h2-5H,6-7H2,1H3,(H2,12,15) |
Standard InChI Key | TXUSGSKRHLHYQI-UHFFFAOYSA-N |
SMILES | COCC1=NC2=CC=CC=C2N1CC(=O)N |
Canonical SMILES | COCC1=NC2=CC=CC=C2N1CC(=O)N |
Introduction
Structural Characteristics and Chemical Properties
The compound 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide features the benzimidazole core structure, which consists of a benzene ring fused to an imidazole moiety. The specific structural elements include a methoxymethyl group at the 2-position of the benzimidazole scaffold and an acetamide substituent at the 1-position nitrogen. This arrangement of functional groups creates a molecule with interesting chemical and biological properties that warrant detailed investigation.
Molecular Properties
The molecular formula of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide is C11H13N3O2, placing it in a similar molecular weight range as other biologically active benzimidazole derivatives. Based on structural analysis and comparison with related compounds, this molecule likely exhibits moderate lipophilicity balanced by the presence of hydrogen bond donors and acceptors, which contributes to its potential pharmacological applications.
Structural Comparison with Related Compounds
When comparing 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide with other benzimidazole derivatives, several structural similarities and differences emerge. For instance, N-(1H-benzo[d]imidazol-2-yl)acetamide, as described in chemical databases, shares the benzimidazole core but differs in the positioning of the acetamide group . The methoxymethyl substitution at the 2-position in our target compound represents a distinct structural feature that likely influences its physicochemical properties and biological activity profile.
Similar compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have demonstrated promising activity as modulators of the GABA-A receptor, suggesting potential neuroactive properties for our target compound . These structurally related molecules provide valuable insights into the potential pharmacological profile of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide.
Metabolic Stability and Pharmacokinetic Considerations
Predicted Metabolic Pathways
The metabolic stability of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide would likely involve several potential metabolic pathways. Based on studies with structurally related compounds, the primary metabolic routes may include hydroxylation of the benzimidazole ring system, O-demethylation of the methoxy group, and hydrolysis of the acetamide functionality .
Studies on related benzimidazole derivatives have demonstrated that strategic modification of the scaffold can significantly enhance metabolic stability. For instance, fluorination at specific positions has been shown to improve resistance to metabolic degradation without disrupting molecular recognition with biological targets . This suggests potential strategies for optimizing the metabolic profile of our target compound through judicious structural modifications.
Comparative Analysis with Structurally Related Compounds
To better understand the potential properties and applications of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide, a comparative analysis with structurally related compounds provides valuable insights.
Comparison with Established Benzimidazole Derivatives
Table 1: Comparative Analysis of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide with Related Compounds
Compound | Structural Features | Potential Biological Activity | Notable Properties |
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2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide | Benzimidazole core with methoxymethyl at 2-position and acetamide at N-1 | Potential GABA-A receptor modulation; possible anxiolytic properties | Balance of lipophilicity and hydrogen bonding capability |
2-(4-fluorophenyl)-1H-benzo[d]imidazole | Benzimidazole core with 4-fluorophenyl at 2-position | GABA-A receptor positive allosteric modulator | Enhanced metabolic stability due to fluorination |
N-(1H-benzo[d]imidazol-2-yl)acetamide | Benzimidazole core with acetamide at 2-position | Varies depending on specific substitution patterns | Different positioning of the acetamide group compared to target compound |
This comparative analysis highlights the structural distinctions between 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide and related compounds, providing a framework for understanding its potential unique properties and applications.
Impact of Structural Modifications on Biological Activity
Research on benzimidazole derivatives has demonstrated that even minor structural modifications can significantly impact biological activity profiles. For instance, the positioning of methyl substituents on the benzimidazole core has been shown to influence binding affinity for the GABA-A receptor . The 6-methyl-substituted derivatives demonstrated favorable binding, while 5-methyl substitution abolished activity, highlighting the importance of substitution patterns in molecular recognition .
By extension, the specific positioning of the methoxymethyl group at the 2-position in our target compound likely confers a distinct activity profile compared to other substitution patterns. This structure-activity relationship provides a foundation for rational design strategies aimed at optimizing the biological activity of benzimidazole-based compounds.
Future Research Directions
Optimization Strategies for Enhanced Pharmacological Properties
Future research on 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide could focus on structural modifications aimed at enhancing specific pharmacological properties. Potential optimization strategies include:
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Exploration of alternative substituents at the 2-position to modulate receptor binding affinity and selectivity
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Modification of the acetamide functionality to enhance metabolic stability and target engagement
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Introduction of additional functional groups on the benzimidazole scaffold to improve pharmacokinetic properties
These strategies could yield derivatives with improved potency, selectivity, and drug-like properties for specific therapeutic applications.
Expanded Application Domains
Beyond the potential neuropharmacological applications, 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide and its derivatives could be explored for additional therapeutic areas. Benzimidazole compounds have demonstrated diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Systematic evaluation of our target compound across multiple biological assays could unveil novel applications beyond those initially anticipated.
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